Estramustine Phosphate

描述

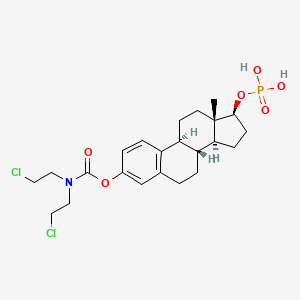

A nitrogen mustard linked to estradiol, usually as phosphate; used to treat prostatic neoplasms; also has radiation protective properties.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and is indicated for carcinoma and has 6 investigational indications.

Structure

3D Structure

属性

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOJJHRTBFFOF-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl2NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048667 | |

| Record name | Estramustine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4891-15-0 | |

| Record name | Estramustine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estramustine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estramustine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRAMUSTINE PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estramustine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRAMUSTINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUZ9585Y7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Estramustine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Estramustine Phosphate, a unique chemotherapeutic agent used in the management of prostate cancer.

Chemical Properties

This compound is a synthetic molecule that strategically combines an estrogen (estradiol) with a nitrogen mustard derivative.[1][2] The addition of a phosphate group renders the molecule water-soluble, facilitating its administration.[1][3] It is commercially available as the disodium salt monohydrate.[1]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | [(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | [4] |

| Molecular Formula | C₂₃H₃₂Cl₂NO₆P (this compound) C₂₃H₃₀Cl₂NNa₂O₆P·H₂O (Disodium Salt Monohydrate) | [1][5] |

| Molecular Weight | 520.38 g/mol (this compound) 582.4 g/mol (Disodium Salt Monohydrate) | [2][5] |

| Appearance | Off-white powder | [1] |

| Solubility | Readily soluble in water | [1] |

| CAS Number | 52205-73-9 (Sodium Salt) | [4] |

| Bioavailability | 44–75% | [4][6] |

| Time to Peak Plasma | 2-4 hours for the active metabolite, estromustine | [6][7] |

| Metabolism | Rapidly dephosphorylated during absorption; metabolized in the liver via oxidation and hydrolysis. | [1][3][6] |

| Key Metabolites | Estramustine, estromustine, estradiol, and estrone | [1][2] |

| Elimination Half-Life | 10–14 hours (Estromustine) | [4] |

| Excretion | Primarily in feces | [6][7] |

Chemical Structure

This compound is a complex molecule designed for targeted drug delivery. Its structure consists of four key components:

-

Estradiol Core : A steroid hormone that serves as a carrier to target cells expressing estrogen receptors, such as those in the prostate.[3]

-

Nornitrogen Mustard Moiety : A cytotoxic alkylating agent, specifically a bis(2-chloroethyl)carbamate group.[8]

-

Carbamate Linker : A stable bridge connecting the estradiol core at the C3 position to the nornitrogen mustard group.[1][3]

-

Phosphate Group : Esterified at the C17β position of the estradiol core, this group enhances the molecule's water solubility for oral or intravenous administration.[1][3]

Mechanism of Action

This compound exhibits a dual mode of action, functioning as both a hormonal agent and a cytotoxic drug.[3][9]

Hormonal Action : The metabolites of this compound, particularly estradiol and estrone, exert estrogenic effects.[9] This leads to antigonadotropic activity, resulting in reduced testosterone levels, which can inhibit the growth of hormone-sensitive prostate cancer cells.[9][10]

Cytotoxic Action : The primary antineoplastic effect is not due to DNA alkylation as initially intended, but rather from its activity as a potent antimicrotubule agent.[7] Following oral administration, this compound is rapidly dephosphorylated to its active metabolite, estramustine, which is then oxidized to estromustine.[1][3] Both estramustine and estromustine bind to tubulin and microtubule-associated proteins (MAPs), such as MAP-1 and MAP-2.[6][7][11] This binding disrupts the dynamic assembly and disassembly of microtubules, leading to depolymerization, mitotic arrest in the G2/M phase, and subsequent apoptosis (programmed cell death).[4][6][7]

Experimental Protocols

Detailed proprietary synthesis protocols are not publicly available. However, the general chemical strategy and analytical methodologies for pharmacokinetic studies are described in the literature.

General Synthesis Strategy

The synthesis of estramustine, the core of the molecule, involves a multi-step process. A key reaction is the treatment of the amine (ClCH₂CH₂)₂NH with phosgene to create the acid chloride of normustine.[12] This reactive intermediate is then reacted with the phenolic hydroxyl group at the C3 position of estradiol in the presence of a base to form the carbamate ester linkage, yielding estramustine.[12] Subsequent phosphorylation at the C17β position would yield this compound.

Analytical Methodology for Pharmacokinetic Analysis

To quantify this compound and its primary metabolites in plasma, a combination of solid-phase extraction and chromatographic techniques is employed.

Protocol Outline:

-

Sample Preparation :

-

Plasma samples are collected from subjects post-administration.

-

For this compound analysis, proteins are precipitated, followed by a C18 solid-phase extraction (SPE) for purification.[13]

-

For metabolite analysis (estromustine, estramustine, estrone, estradiol), samples undergo purification via C18 SPE followed by a liquid-liquid extraction.[13]

-

-

Derivatization (for Metabolites) :

-

The purified metabolites are derivatized through silanization to increase their volatility and thermal stability for gas chromatography analysis.[13]

-

-

Chromatographic Quantification :

-

This compound : Analyzed using liquid chromatography (LC).[13]

-

Metabolites : Estramustine and estromustine are quantified by gas chromatography with nitrogen-phosphorus detection (GC-NPD). Estradiol and estrone are quantified using gas chromatography with selected ion monitoring (GC-SIM) for enhanced sensitivity.[13]

-

-

Validation : The analytical methods are validated for linearity, selectivity, precision, accuracy, and limits of quantitation and detection.[13]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Emcyt (Estramustine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. GSRS [precision.fda.gov]

- 6. mims.com [mims.com]

- 7. Oncology [pharmacology2000.com]

- 8. Estramustine | C23H31Cl2NO3 | CID 259331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. What is the mechanism of Estracyt? [synapse.patsnap.com]

- 11. Estramustine sodium phosphate | 52205-73-9 [chemicalbook.com]

- 12. Estramustine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Estramustine Phosphate on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estramustine Phosphate (EMP), a unique conjugate of estradiol and a nitrogen mustard, has a well-established role in the treatment of hormone-refractory prostate cancer. Its cytotoxic effects are primarily attributed to its interaction with the microtubule network, a critical component of the cellular cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanisms by which estramustine, the active metabolite of EMP, disrupts microtubule structure and function. We delve into its binding characteristics with tubulin and microtubule-associated proteins (MAPs), its profound impact on microtubule dynamics, and the downstream signaling cascades that culminate in mitotic arrest and apoptosis. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and presents visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and professionals in the field of oncology drug development.

Introduction: The Dual-Action Nature of this compound

This compound is a prodrug that is rapidly dephosphorylated in the body to its active form, estramustine (EM).[1][2][3][4][5] Initially conceived to selectively target estrogen receptor-positive prostate cancer cells with a cytotoxic payload, its primary mechanism of antineoplastic activity has been identified as the disruption of microtubule function.[5] This action is independent of its hormonal properties and is mediated by the intact estramustine molecule.[5] Unlike classical alkylating agents, the carbamate-ester bond in estramustine is crucial for its anti-microtubule effects.[5] This guide will focus on the direct interaction of estramustine with the microtubule network.

Interaction with Microtubule Components

Estramustine exerts its effects on microtubules through direct binding to both tubulin subunits and microtubule-associated proteins (MAPs), albeit with differing affinities and consequences.

Binding to Tubulin

Estramustine binds directly to tubulin dimers, the fundamental building blocks of microtubules.[4][6] Photoaffinity labeling studies have demonstrated that estramustine covalently binds to both α- and β-tubulin subunits.[7][8] The binding site for estramustine on tubulin is distinct from those of other well-characterized microtubule inhibitors such as colchicine and vinblastine.[2][3][7][8][9] However, there is evidence of a potential partial overlap with the paclitaxel binding site.[7][8]

The binding affinity of estramustine for tubulin is considered weak to moderate.

Table 1: Binding Affinity of Estramustine for Tubulin

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | ~30 µM | Fluorescence Quenching | [1][2][3][4][9] |

| Dissociation Constant (Kd) | 23 ± 5 µM | Equilibrium Dialysis | [7][8] |

Interaction with Microtubule-Associated Proteins (MAPs)

Early research suggested that this compound's primary target might be MAPs.[10][11] Studies have shown that EMP can bind to MAP-2 and tau, specifically within their tubulin-binding domains.[9] This interaction is thought to be dependent on the phosphate group of EMP.[9] Furthermore, estramustine has been shown to bind to a MAP-1-like protein in human prostatic tumor cells, leading to its removal from microtubules.[12] However, other studies have found no significant effect of estramustine on the binding of MAPs to taxol-stabilized microtubules, suggesting that its primary cytotoxic effect is mediated through direct interaction with tubulin.[4][6][13]

Effects on Microtubule Dynamics

The interaction of estramustine with tubulin leads to a significant alteration of microtubule dynamics, a critical process for various cellular functions, most notably mitosis. The effects are concentration-dependent, with lower concentrations causing stabilization and higher concentrations leading to depolymerization.

Kinetic Stabilization at Low Concentrations

At concentrations near its half-maximal inhibitory concentration (IC50) for cell proliferation, estramustine strongly suppresses the dynamic instability of microtubules.[3][14][15] This kinetic stabilization is characterized by a reduction in both the growing and shortening rates of microtubules and a significant increase in the time they spend in a paused state.[1][3][9][14][15]

Table 2: Effect of Estramustine on Microtubule Dynamics in MCF-7 Cells

| Parameter | Control | 2 µmol/L Estramustine | 5 µmol/L Estramustine | Source |

| Growth Rate (µm/min) | 10.8 ± 2.1 | 7.9 ± 1.8 | 6.1 ± 1.5 | [14] |

| Shortening Rate (µm/min) | 16.2 ± 3.5 | 11.4 ± 2.9 | 8.3 ± 2.1 | [14] |

| Time in Pause State (%) | 35 ± 8 | 58 ± 11 | 76 ± 9 | [14] |

This stabilization of microtubules is further evidenced by an increase in tubulin acetylation, a post-translational modification associated with stable microtubules.[3][14][15]

Depolymerization at High Concentrations

At higher concentrations (typically 5 times the IC50 or greater), estramustine induces significant depolymerization of microtubules in cells.[3][14][15] This effect is observed in both interphase and mitotic cells and is a key contributor to its cytotoxic activity.[4][6]

Table 3: Effect of Estramustine on Microtubule Polymer Mass in MCF-7 Cells

| Estramustine Concentration | Decrease in Polymer Mass (%) | Source |

| 10 µmol/L | 15 | [14] |

| 25 µmol/L | 29 | [14] |

Cellular Consequences of Microtubule Disruption

The perturbation of microtubule dynamics by estramustine triggers a cascade of cellular events, ultimately leading to cell death.

Mitotic Arrest and Spindle Abnormalities

The kinetic stabilization of spindle microtubules by estramustine interferes with their proper attachment to kinetochores, the protein structures on chromosomes where spindle fibers attach.[3][14][15] This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures accurate chromosome segregation.[3][14][15] The activation of the SAC leads to a prolonged mitotic arrest.[3][4][6][14][15] A hallmark of estramustine treatment is the formation of abnormal mitotic spindles, often characterized by multipolar spindles.[3][14][15]

Activation of Apoptotic Pathways

The sustained mitotic arrest induced by estramustine ultimately triggers programmed cell death, or apoptosis.[3][14][15] The activation of the SAC leads to the upregulation of checkpoint proteins like BubR1.[14] This prolonged checkpoint activation is a key signal for the initiation of the apoptotic cascade. Microtubule disruption can also lead to the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation of anti-apoptotic proteins like Bcl-2, further promoting apoptosis.

Signaling Pathways and Experimental Workflows

Figure 1: Signaling pathway of Estramustine's action on microtubules.

Figure 2: Experimental workflow for elucidating Estramustine's mechanism.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Estramustine stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Protocol:

-

Reconstitute tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

Prepare serial dilutions of estramustine in G-PEM buffer.

-

Add 10 µL of the estramustine dilutions or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 100 µL of the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Analyze the data by plotting absorbance versus time. The rate of polymerization and the final polymer mass can be calculated to determine the inhibitory or enhancing effects of estramustine.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells following drug treatment.

Materials:

-

Cultured cells (e.g., MCF-7, DU-145) grown on coverslips

-

Estramustine

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin antibody)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cultured cells with various concentrations of estramustine or vehicle for the desired duration.

-

Wash the cells with PBS.

-

Fix the cells with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

Flow Cytometry for Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cultured cells treated with estramustine

-

PBS

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest both adherent and floating cells after estramustine treatment.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound's mechanism of action on microtubules is multifaceted, involving direct binding to tubulin and, to a lesser extent, MAPs. Its concentration-dependent effects on microtubule dynamics, ranging from kinetic stabilization to depolymerization, are central to its cytotoxic and antimitotic properties. The resulting disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged G2/M arrest and subsequent apoptosis. A thorough understanding of these intricate molecular interactions and cellular consequences is paramount for the rational design of novel microtubule-targeting agents and the optimization of combination therapies in oncology. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the complex interplay between estramustine and the microtubule cytoskeleton.

References

- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BubR1 recruitment to the kinetochore via Bub1 enhances spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of this compound with microtubule-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Protocols [moorescancercenter.ucsd.edu]

- 14. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic stabilization of microtubule dynamics by estramustine is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Estramustine Phosphate Metabolites and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estramustine phosphate (EMP), a cornerstone in the management of advanced prostate cancer, exerts its therapeutic effects through a complex interplay of its metabolites. This technical guide provides a comprehensive overview of the metabolic fate of EMP and the distinct biological activities of its key metabolites: estramustine, estromustine, estradiol, and estrone. The primary cytotoxic mechanism involves the disruption of microtubule dynamics by estramustine and estromustine, leading to mitotic arrest and apoptosis in cancer cells. Concurrently, the estrogenic metabolites, estradiol and estrone, contribute to the hormonal effects of the therapy. This document details the quantitative biological activities of these metabolites, provides in-depth experimental protocols for their characterization, and visualizes the key metabolic and signaling pathways.

Introduction

This compound is a unique chemotherapeutic agent that combines a nitrogen mustard moiety with an estradiol steroid backbone. Initially designed to selectively target estrogen receptor-positive prostate cancer cells, its primary mechanism of action was later discovered to be independent of its alkylating properties and instead reliant on its potent anti-mitotic effects.[1] Following oral administration, EMP is rapidly dephosphorylated to its active metabolites, which are responsible for its clinical efficacy. Understanding the individual contributions and biological activities of these metabolites is crucial for optimizing therapeutic strategies and developing novel anti-cancer agents.

Metabolism of this compound

This compound undergoes extensive metabolism to produce several biologically active compounds. The initial and most critical step is the dephosphorylation of EMP to estramustine. Subsequently, estramustine is oxidized to estromustine, and both can be hydrolyzed to release estradiol and estrone, respectively.

Biological Activity of Metabolites

The therapeutic effects of this compound are a composite of the activities of its metabolites. The cytotoxic effects are primarily attributed to estramustine and estromustine, while the hormonal effects are mediated by estradiol and estrone.

Cytotoxic Activity: Microtubule Disruption

The principal mechanism of the anticancer action of estramustine and its metabolite estromustine is the disruption of microtubule function. Unlike other microtubule-targeting agents like taxanes or vinca alkaloids, estramustine binds to a unique site on β-tubulin. This interaction inhibits microtubule polymerization and leads to the depolymerization of existing microtubules, resulting in mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[2][3]

Hormonal Activity: Androgen Receptor Antagonism

The metabolites of this compound, including estramustine, estromustine, estrone, and β-estradiol, have been shown to act as antagonists of the androgen receptor (AR).[4] This antagonistic activity contributes to the overall therapeutic effect, particularly in hormone-sensitive prostate cancer, by inhibiting androgen-mediated signaling pathways that drive tumor growth.[4]

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of this compound and its metabolites.

Table 1: Binding Affinities and Inhibitory Concentrations

| Compound | Target | Parameter | Value | Cell Line/System | Reference |

| Estramustine | Tubulin | Kd | ~30 µM | Purified tubulin | [2] |

| This compound | Microtubules (MAP-containing) | IC50 | ~100 µM | In vitro polymerization | [2] |

| Estramustine | Androgen Receptor (mutated) | EC50 | 3.13 µM | LNCaP cells | [4] |

| Estromustine | Androgen Receptor (mutated) | EC50 | 2.61 µM | LNCaP cells | [4] |

| Estrone | Androgen Receptor (mutated) | EC50 | 0.80 µM | LNCaP cells | [4] |

| β-Estradiol | Androgen Receptor (mutated) | EC50 | 0.52 µM | LNCaP cells | [4] |

Table 2: Cytotoxic Activity in Prostate Cancer Cell Lines

| Compound | Cell Line | Parameter | Value | Comments | Reference |

| Estramustine | LNCaP | IC50 | 10.97 µM | Inhibition of PSA expression | [4] |

| Estramustine | DU-145 | - | More sensitive than PC-3 | Qualitative observation | [3] |

| Estramustine | LNCaP | - | Sensitive to growth inhibition | Qualitative observation | [5] |

Note: Specific IC50 values for the cytotoxicity of individual metabolites in various prostate cancer cell lines are not consistently reported in the literature, highlighting an area for further research.

Signaling Pathways

Estramustine and its metabolites trigger apoptosis through a cascade of signaling events initiated by microtubule disruption. One identified pathway involves the downregulation of microRNA-31 (miR-31) in PC3 prostate cancer cells, which subsequently leads to apoptosis.[6] While the complete signaling network is still under investigation, the induction of mitotic arrest is a key upstream event.

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidimetric Method)

This protocol is designed to assess the effect of estramustine and its metabolites on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compounds (Estramustine, Estromustine, etc.) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

-

Add 10 µL of the test compound at various concentrations (or vehicle control) to the wells of a pre-chilled 96-well plate.

-

Add 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with estramustine metabolites.

Materials:

-

Prostate cancer cell lines (e.g., DU-145, LNCaP, PC-3)

-

Cell culture medium and supplements

-

Test compounds (Estramustine, Estromustine, etc.)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or vehicle control for a predetermined time (e.g., 24, 48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate at room temperature in the dark for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Conclusion

The biological activity of this compound is a result of the combined actions of its metabolites. The cytotoxic effects, driven by the microtubule-disrupting properties of estramustine and estromustine, are central to its efficacy in treating advanced prostate cancer. The hormonal effects of estradiol and estrone further contribute to the therapeutic outcome. This guide provides a foundational understanding of these metabolites, their mechanisms of action, and methods for their study, which is essential for the continued development of effective cancer therapies. Further research is warranted to fully elucidate the intricate signaling pathways and to establish a more comprehensive quantitative profile of the cytotoxic activities of the individual metabolites across a broader range of cancer cell types.

References

- 1. researchgate.net [researchgate.net]

- 2. bosterbio.com [bosterbio.com]

- 3. Estramustine-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Androgen antagonistic effect of this compound (EMP) metabolites on wild-type and mutated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth inhibiting effect of estramustine on two prostatic carcinoma cell lines, LNCaP and LNCaP-r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Estramustine-Binding Protein (EMBP) in Cellular Drug Uptake: A Technical Guide

Affiliation: Google Research

Abstract

Estramustine Phosphate (EMP), a chemotherapeutic agent utilized in the management of advanced prostate cancer, relies on a specific intracellular accumulation mechanism for its cytotoxic efficacy. Central to this process is the Estramustine-Binding Protein (EMBP), a key factor in the uptake and retention of estramustine and its active metabolites within target tumor cells. This technical guide provides an in-depth examination of the role of EMBP in drug uptake, consolidating current research for scientists, researchers, and professionals in drug development. This document details the identity of EMBP as Prostate Secretory Protein of 94 amino acids (PSP94), its structural characteristics, and the proposed mechanisms of drug transport. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for studying EMBP-mediated uptake, and visual representations of the associated cellular processes and logical pathways.

Introduction

This compound (Estracyt®) is a unique cytotoxic agent that combines a derivative of 17β-estradiol with a nornitrogen mustard carbamate. Its efficacy, particularly in hormone-refractory prostate cancer, is not solely dependent on its alkylating or hormonal properties but is significantly enhanced by its selective accumulation in cancer cells. This selective uptake is largely attributed to the Estramustine-Binding Protein (EMBP)[1][2][3].

Early research identified EMBP as a key determinant for concentrating the active metabolites of EMP, estramustine (EaM) and estromustine (EoM), within tumor tissue[1][4]. The presence and concentration of EMBP in malignant tissues, such as prostate cancer and glioma, correlate with higher intracellular drug levels, suggesting a targeted delivery mechanism[2][3][5].

More recent studies have identified EMBP as the Prostate Secretory Protein of 94 amino acids (PSP94) , also known as β-microseminoprotein[1][6]. PSP94 is one of the most abundant secretory proteins from the prostate gland[1][6]. Interestingly, its expression is often found to decrease as prostate cancer progresses, which suggests a complex role in both tumor biology and drug response[1].

This guide will synthesize the available data on EMBP/PSP94, focusing on its structural biology, its role in estramustine uptake, the downstream cellular consequences of this uptake, and the experimental methodologies used to investigate these phenomena.

EMBP/PSP94: Structure and Function

EMBP, now largely understood to be PSP94, is a small, non-glycosylated polypeptide composed of 94 amino acids, with a molecular mass of approximately 10.7 kDa[6]. The protein is encoded by the MSMB (Microseminoprotein Beta) gene[1][7].

The crystal structure of human PSP94 reveals that it forms a homodimer, with two monomers associating in an antiparallel fashion[1][7]. This dimerization is a key feature of its structure. While PSP94 has been implicated in various biological functions, including tumor suppression and immune modulation, its specific interaction with estramustine is of primary interest in the context of chemotherapy[1][2]. The binding of estramustine to EMBP is of high affinity, with a dissociation constant (Kd) reported to be in the nanomolar range[8].

Quantitative Data on EMBP Expression and Estramustine Binding

The following tables summarize the quantitative data extracted from various studies, providing a comparative overview of EMBP/PSP94 expression, binding affinities, and metabolite concentrations.

Table 1: Binding Affinity of Estramustine for EMBP

| Parameter | Value | Tissue/Cell Type | Reference |

| Dissociation Constant (Kd) | ~30 nM | Astrocytoma | [8] |

Table 2: Concentration of Estramustine Metabolites in Patients

| Metabolite | Mean Concentration in Serum (ng/mL) | Mean Concentration in Prostate Tumor (ng/g) | Mean Tumor-to-Serum Ratio | Reference |

| Estromustine (EoM) | 56.3 | 38.4 | 0.76 | [3] |

| Estramustine (EaM) | 3.5 | 60.3 | 16.1 | [3] |

| Estromustine (EoM) | 63.8 - 162.8 | 64.8 - 1209 | ~5 | [2][4] |

| Estramustine (EaM) | 8.3 - 51.4 | 73.9 - 563.4 | ~13 | [2][4] |

Table 3: EMBP/PSP94 Expression in Prostatic Tissues

| Tissue Type | EMBP Concentration (ng/g tissue) | Correlation/Note | Reference |

| T2 Prostate Tumors | 40.7 | Levels were lower than in T3 tumors. | [2][4] |

| T3 Prostate Tumors | 54.1 | Levels were higher than in T2 tumors. | [2][4] |

| Androgen-Responsive Tumors | High | Expression decreased upon castration. | [1] |

| Androgen-Independent Tumors | Low to Nondetectable | [1] |

Table 4: Cytotoxicity of Estramustine in Prostate Cancer Cell Lines

| Cell Line | Condition | IC50 Value | Reference |

| DU 145 | Parental | More sensitive than PC-3 | [9] |

| PC-3 | Parental | Less sensitive than DU 145 | [9] |

| DU 145 | Estramustine-Resistant (E4) | Higher resistance compared to parental | [10] |

Mechanism of Estramustine Uptake

The precise mechanism by which EMBP/PSP94 facilitates the uptake of estramustine is not yet fully elucidated. However, the available evidence suggests a multi-step process that likely involves binding to a cell-surface receptor, followed by internalization. While PSP94 itself is a secretory protein, it is proposed to bind to a yet-to-be-definitively-identified cell surface receptor to mediate its effects and potentially the uptake of associated ligands[11].

The process can be conceptually broken down as follows:

-

Extracellular Binding: Secreted EMBP/PSP94 may bind to estramustine in the extracellular milieu.

-

Receptor Interaction: The EMBP-estramustine complex is hypothesized to interact with a specific cell-surface receptor.

-

Internalization: Following receptor binding, the complex is internalized, likely via an endocytic pathway. Autoradiographic studies using ³H-estramustine have shown accumulation within the prostatic epithelium, followed by secretion into the lumen, a process that may involve EMBP[12].

-

Intracellular Accumulation: Once inside the cell, estramustine and its metabolites are retained, leading to high intracellular concentrations that can exert cytotoxic effects.

The following diagram illustrates the proposed logical flow of this uptake mechanism.

Caption: Proposed mechanism of EMBP-mediated estramustine uptake.

Downstream Cellular Effects of Estramustine Uptake

Following its accumulation in the cell, facilitated by EMBP, estramustine exerts its primary cytotoxic effects by interacting with the microtubule network. This is distinct from the DNA-alkylating activity of the nitrogen mustard moiety alone.

Key downstream effects include:

-

Microtubule Disruption: Estramustine binds to microtubule-associated proteins (MAPs) and tubulin, leading to the depolymerization and disruption of the microtubule network[10][13].

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase[9][14]. This mitotic block is a primary cause of cytotoxicity.

-

Apoptosis Induction: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the logical relationship between estramustine uptake and its ultimate cellular fate.

Caption: Logical flow from estramustine uptake to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of EMBP in estramustine uptake. These protocols are based on standard techniques reported in the literature.

Radiolabeled Estramustine Uptake Assay

This protocol is designed to quantify the uptake of radiolabeled estramustine (e.g., [³H]-estramustine) into adherent cancer cells.

Materials:

-

Adherent prostate cancer cells (e.g., DU 145, LNCaP)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

[³H]-estramustine of known specific activity

-

Unlabeled estramustine

-

Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

-

Scintillation cocktail

-

24-well cell culture plates

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight at 37°C, 5% CO₂.

-

Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with 1 mL of pre-warmed PBS.

-

Initiation of Uptake: Add 500 µL of culture medium containing a known concentration of [³H]-estramustine (e.g., 10 nM) to each well. For determining non-specific uptake, add a high concentration of unlabeled estramustine (e.g., 10 µM) to a parallel set of wells 15 minutes prior to adding the radiolabeled drug.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes) to determine the kinetics of uptake[15].

-

Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with 1 mL of ice-cold PBS. This step is critical to remove extracellular radioligand.

-

Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.

-

Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (counts from wells with excess unlabeled drug) from the total uptake. Normalize the data to the protein concentration per well (determined by a separate protein assay like BCA or Bradford) or cell number.

The following workflow diagram visualizes this protocol.

Caption: Workflow for a radiolabeled estramustine uptake assay.

Competitive Binding Assay (Scatchard Analysis)

This protocol is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) for estramustine to EMBP in cell lysates or tissue homogenates.

Materials:

-

Cell lysate or tissue homogenate containing EMBP

-

[³H]-estramustine

-

A series of concentrations of unlabeled estramustine

-

Assay buffer (e.g., Tris-HCl with protease inhibitors)

-

Method for separating bound from free ligand (e.g., dextran-coated charcoal, filtration)

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents: Prepare a series of dilutions of unlabeled estramustine. Prepare a working solution of [³H]-estramustine at a fixed concentration (typically at or below the expected Kd).

-

Binding Reaction: In microcentrifuge tubes, combine a fixed amount of protein from the cell lysate/homogenate, the fixed concentration of [³H]-estramustine, and varying concentrations of unlabeled estramustine. Include tubes with no unlabeled estramustine (for total binding) and tubes with a large excess of unlabeled estramustine (for non-specific binding).

-

Incubation: Incubate the reactions at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Separation: Separate the bound radioligand from the free radioligand. For example, using the charcoal method, add a dextran-coated charcoal suspension, incubate briefly, and centrifuge. The charcoal pellets the free ligand, leaving the protein-bound ligand in the supernatant.

-

Quantification: Take an aliquot of the supernatant and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the amount of specifically bound radioligand at each concentration of unlabeled estramustine.

-

Plot the ratio of bound/free radioligand versus the concentration of bound radioligand (Scatchard plot).

-

The slope of the resulting line is -1/Kd, and the x-intercept is Bmax. Alternatively, use non-linear regression analysis software (e.g., Prism) to fit the data to a one-site binding model to determine Kd and Bmax[8][16].

-

Conclusion and Future Directions

The estramustine-binding protein, identified as PSP94, plays a significant role in the selective accumulation of estramustine in certain cancer cells, thereby enhancing its therapeutic efficacy. The correlation between EMBP/PSP94 levels and drug retention underscores its importance as a potential biomarker for predicting patient response to estramustine-based therapies.

However, several areas require further investigation. The definitive identification of the cell surface receptor for the EMBP/PSP94-estramustine complex is a critical next step to fully understand the uptake mechanism. Elucidating the precise endocytic pathway involved will also provide valuable insights. Furthermore, while the downstream effects on microtubules are well-documented, exploring potential direct signaling roles of EMBP/PSP94 upon ligand binding could uncover novel aspects of its function.

For drug development professionals, leveraging the EMBP/PSP94-mediated uptake mechanism could inspire the design of novel drug conjugates. By attaching other cytotoxic payloads to ligands that bind EMBP/PSP94, it may be possible to achieve targeted delivery to EMBP-expressing tumors, potentially increasing efficacy while reducing systemic toxicity. This technical guide provides a foundational understanding for pursuing these future research and development endeavors.

References

- 1. Crystal structure of prostate secretory protein PSP94 shows an edge-to-edge association of two monomers to form a homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and molecular biology of PSP94: Its significance in prostate pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Structural and molecular biology of PSP94: Its significance in prostate pathophysiology. | Semantic Scholar [semanticscholar.org]

- 4. Differential uptake of this compound metabolites and its correlation with the levels of estramustine binding protein in prostate tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic effect and uptake of estramustine in a rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein) | BioVendor R&D [biovendor.com]

- 7. researchgate.net [researchgate.net]

- 8. Estramustine-binding protein and specific binding of the anti-mitotic compound estramustine in astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estramustine-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Association of estramustine resistance in human prostatic carcinoma cells with modified patterns of tubulin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Is 37LRP cell surface receptor for PSP94? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autoradiographic studies of 3H-estramustine in the rat ventral prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiinvasive activity of estramustine on malignant MO4 mouse cells and on DU-145 human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical and biological studies of this compound as a novel radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Difference in uptake of 3H-estramustine in two human prostatic carcinoma cell lines, LNCaP and LNCaP-r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Estramustine Phosphate's dual cytotoxic and hormonal effects

An In-depth Technical Guide on the Dual Cytotoxic and Hormonal Mechanisms of Action

Abstract

Estramustine phosphate (EMP) is a unique chemotherapeutic agent that exhibits a dual mechanism of action, combining both cytotoxic and hormonal effects to combat hormone-refractory prostate cancer. This technical guide provides a comprehensive overview of the molecular pathways influenced by EMP, detailing its function as a microtubule inhibitor and an androgen signaling antagonist. We present quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its mechanisms to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (EMP) is a conjugate of estradiol and nornitrogen mustard, designed to selectively target estrogen receptor-expressing cells, such as those in prostate cancer, with a cytotoxic payload.[1] Initially synthesized with the intent of functioning as an alkylating agent, its primary antineoplastic activities have since been attributed to its potent antimicrotubule properties and its hormonal effects.[2] EMP itself is a water-soluble prodrug that is rapidly dephosphorylated in the body to its active metabolites, primarily estramustine and estromustine.[1][3] These metabolites are responsible for the drug's dual therapeutic actions.

Pharmacokinetics and Metabolism

Upon oral administration, this compound is absorbed from the gastrointestinal tract and undergoes rapid dephosphorylation to form estramustine.[3] Estramustine is then further metabolized in the liver to estromustine, as well as to the natural estrogens, estradiol and estrone.[1] The accumulation of estramustine and estromustine in prostate cancer cells is facilitated by a specific estramustine-binding protein (EMBP), which contributes to the drug's tissue selectivity.[2]

Dual Mechanisms of Action

Cytotoxic Effects: Microtubule Disruption and Apoptosis

The primary cytotoxic mechanism of estramustine and its metabolite estromustine is the disruption of the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell structure.[4]

-

Interaction with Tubulin and MAPs: Unlike other microtubule inhibitors like taxanes or vinca alkaloids, estramustine binds to β-tubulin at a distinct site.[5] It also interacts with microtubule-associated proteins (MAPs), such as MAP-1 and MAP-2, which are crucial for microtubule stability and assembly.[6][7][8] This dual interaction leads to the depolymerization and destabilization of microtubules.[9][10]

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2][11]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[2] This is characterized by the activation of executioner caspases, such as caspase-3, and the fragmentation of DNA.[12][13] Studies have shown that EMP treatment leads to a significant increase in caspase-3 activity in prostate cancer cells.[12] Furthermore, EMP can induce apoptosis by down-regulating anti-apoptotic microRNAs like miR-31.[4]

Hormonal Effects: Androgen Deprivation and Receptor Antagonism

The estrogenic metabolites of EMP, estradiol and estrone, exert significant hormonal effects that contribute to its anticancer activity.[14]

-

Antigonadotropic Effects: Estradiol and estrone act on the hypothalamic-pituitary-gonadal axis to suppress the release of luteinizing hormone (LH), which in turn reduces testicular androgen production. This leads to a significant decrease in plasma testosterone levels, achieving a state of medical castration.[15] Studies have shown that EMP is more effective than orchiectomy in lowering the free androgen index.[16]

-

Androgen Receptor (AR) Antagonism: The metabolites of EMP can directly bind to the androgen receptor and act as antagonists.[17][18] This competitive inhibition prevents androgens from binding to and activating the AR, thereby inhibiting the transcription of androgen-dependent genes that promote prostate cancer cell growth, such as prostate-specific antigen (PSA).[17]

Signaling Pathways and Logical Workflows

The dual actions of this compound can be visualized through distinct but interconnected pathways.

Quantitative Data Summary

The efficacy of this compound and its metabolites has been quantified in various preclinical and clinical studies.

Table 1: In Vitro Efficacy of Estramustine and its Metabolites

| Compound | Target/Assay | Cell Line | Value | Reference |

|---|---|---|---|---|

| Estramustine | Androgen Receptor Binding (EC50) | HeLa (transfected) | 3.129 ± 0.312 µM | [17] |

| Estromustine | Androgen Receptor Binding (EC50) | HeLa (transfected) | 2.612 ± 0.584 µM | [17] |

| β-Estradiol | Androgen Receptor Binding (EC50) | HeLa (transfected) | 0.523 ± 0.028 µM | [17] |

| Estramustine | PSA mRNA Inhibition (IC50) | LNCaP | 10.97 ± 1.68 µM | [17] |

| Estramustine | Proliferation Inhibition (IC50) | DU-145 | ~60 µM | [11] |

| Estramustine | Proliferation Inhibition (IC50) | PC-3 | Not specified, but effective |[12] |

Table 2: Clinical Efficacy of this compound

| Study Type | Treatment | Patient Population | Key Outcomes | Reference |

|---|---|---|---|---|

| Randomized Trial | EMP vs. Placebo | Hormone-Refractory | No superiority in palliation or survival for EMP (560 mg/d). | [19] |

| Randomized Trial | EMP vs. DES | Metastatic (Stage D) | Longer time to progression for EMP in uncastrated patients. | [12] |

| Phase II Trial | EMP Monotherapy | Hormone-Refractory (post-ADT) | 24% of patients had >50% PSA decrease; median response 8.0 months. | [20] |

| Long-term Study | EMP Monotherapy (560 mg/d) | Primary Treatment (n=38) | 5-year survival rate: 68.8%; Relapse rate at 5 years: 51.7%. | [21] |

| Combination Trial | EMP + Docetaxel | Hormone-Refractory | Increased PSA response rates and median survival vs. non-EMP regimens. |[22] |

Detailed Experimental Protocols

Protocol for Assessing Microtubule Depolymerization (Immunofluorescence)

This protocol allows for the visualization of microtubule structures within cells following treatment with estramustine.

-

Cell Culture and Treatment: Plate prostate cancer cells (e.g., DU-145) on glass coverslips in a petri dish. Allow cells to adhere for 24 hours. Treat cells with desired concentrations of estramustine (e.g., 60 µM) for various time points.[20][23]

-

Fixation: Wash cells with phosphate-buffered saline (PBS). Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.[24]

-

Permeabilization and Blocking: Rehydrate cells with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding with a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[24]

-

Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-β-tubulin) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Microscopy: Visualize the cells using a fluorescence microscope. Capture images to compare the microtubule network integrity between control and estramustine-treated cells.

Protocol for Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of estramustine metabolites to compete with a radiolabeled androgen for binding to the AR.

-

Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from rat ventral prostate tissue or from cells overexpressing the AR.[2]

-

Assay Setup: In a microtiter plate, add a constant amount of the cytosolic receptor preparation to each well.

-

Competition: Add increasing concentrations of the unlabeled competitor (e.g., estramustine, estromustine, or a known antiandrogen like bicalutamide). Also, include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled androgen).

-

Radioligand Addition: Add a constant, low concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) to all wells.[25]

-

Incubation: Incubate the plate overnight at 4°C to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is often done using a hydroxylapatite slurry or by filtration through a glass fiber filter.[2]

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Calculate the EC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Protocol for Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner of apoptosis.

-

Cell Lysis: Treat prostate cancer cells (e.g., PC-3) with estramustine (e.g., 2 µg/ml) to induce apoptosis.[12] Harvest the cells and lyse them using a specific lysis buffer provided in a commercial kit (e.g., from Sigma-Aldrich, Abcam).[19][26]

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal amounts are used in the assay.

-

Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 50-200 µg) to each well.

-

Substrate Addition: Add a colorimetric caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), to each well.[19]

-

Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

-

Measurement: Read the absorbance of the wells at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and thus to the caspase-3 activity.[26]

-

Data Analysis: Compare the absorbance values of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Conclusion

This compound's clinical utility in advanced prostate cancer stems from its elegant dual-action mechanism. By simultaneously disrupting the cytoskeleton of cancer cells and interfering with the hormonal signaling that drives their growth, EMP provides a multi-pronged attack. Its cytotoxic effects are primarily mediated through the inhibition of microtubule dynamics, leading to mitotic arrest and apoptosis, while its hormonal effects arise from both systemic androgen suppression and direct androgen receptor antagonism. This comprehensive understanding of its molecular pharmacology, supported by robust quantitative data and detailed experimental methodologies, is crucial for optimizing its current use and for the development of future therapies that may build upon its unique therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. aacrjournals.org [aacrjournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiinvasive activity of estramustine on malignant MO4 mouse cells and on DU-145 human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. europeanreview.org [europeanreview.org]

- 13. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A New Luciferase Reporter Gene Assay for the Detection of Androgenic and Antiandrogenic Effects Based on a Human Prostate Specific Antigen Promoter and PC3/AR Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]

- 18. This compound induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. abcam.com [abcam.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. media.cellsignal.com [media.cellsignal.com]

- 23. Immunofluorescent studies of the anti-microtubule effects of the anti-cancer drug estramustine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Moieties of a Misnomer: A Technical Guide to the Alkylating Properties of Estramustine Phosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estramustine Phosphate (EMP), a cornerstone in the treatment of hormone-refractory prostate cancer, was ingeniously designed as a targeted chemotherapy. The molecule tethers a nitrogen mustard, a potent alkylating agent, to an estradiol steroid backbone, intending to selectively deliver the cytotoxic payload to estrogen receptor-expressing tumor cells. However, a wealth of scientific investigation has since challenged this initial hypothesis, revealing a primary mechanism of action independent of DNA alkylation. This technical guide delves into the historical context, the pivotal experiments that reshaped our understanding, and the current consensus on the biological activities of this compound. We present a comprehensive overview of its microtubule-disrupting effects, the signaling pathways it modulates, and detailed experimental protocols to investigate its true mechanism of action, providing a critical resource for the scientific community.

The Alkylation Hypothesis: A Tale of Targeted Design

The conceptual framework for this compound was rooted in the principles of targeted drug delivery. By conjugating a nitrogen mustard to estradiol, the intent was to exploit the affinity of the steroid for estrogen receptors, thereby concentrating the alkylating agent within prostate cancer cells. This elegant design aimed to enhance therapeutic efficacy while minimizing systemic toxicity. While some databases still classify EMP as an alkylating agent, extensive research has largely refuted this as its primary mode of action.[1][2][3][4]

Deconstructing the Myth: Evidence Against DNA Alkylation

Pivotal studies designed to elucidate the DNA-damaging effects of estramustine yielded surprising results. Contrary to the expected outcome for an alkylating agent, these investigations failed to demonstrate significant DNA alkylation, cross-linking, or strand breaks.

Key Experimental Findings

A critical study utilizing the alkaline elution methodology, a sensitive technique to detect DNA strand breaks and cross-links, found a complete absence of such damage in cells treated with estramustine at cytotoxic concentrations.[5] This finding was a significant departure from the known activity of traditional nitrogen mustards and provided strong evidence against the alkylation hypothesis.

Table 1: Summary of Evidence Regarding the Alkylating Properties of this compound

| Experimental Assay | Observation | Implication | Reference |

| Alkaline Elution Assay | No detectable DNA strand breaks or cross-links. | Estramustine does not cause significant direct DNA damage characteristic of alkylating agents. | [5] |

| In Vitro Alkylation Assays | Lack of significant covalent binding to DNA bases. | The nitrogen mustard moiety is not readily released or is sterically hindered from reacting with DNA. | [6] |

| Cell Viability in Mustard-Resistant Cell Lines | Similar cytotoxicity in both nitrogen mustard-sensitive and resistant cell lines. | The mechanism of action is distinct from that of conventional alkylating agents. | [5] |

The True Culprit: Disruption of the Cytoskeleton

The focus of investigation subsequently shifted from the nucleus to the cytoplasm, where estramustine was found to exert profound effects on the microtubule network. This discovery unveiled its primary mechanism as a potent microtubule inhibitor, a property that underpins its anti-neoplastic activity.

Interaction with Tubulin and Microtubule-Associated Proteins (MAPs)

Estramustine and its active metabolite, estromustine, bind directly to tubulin and microtubule-associated proteins (MAPs), disrupting the dynamic equilibrium of microtubule polymerization and depolymerization.[7][8][9] This interaction leads to the disassembly of the microtubule network, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][10]

Table 2: Quantitative Data on Estramustine's Interaction with Microtubule Components

| Parameter | Value | Target | Significance | Reference |

| Dissociation Constant (Kd) | 10–20 μM | Microtubules | Indicates the concentration range for effective binding and disruption of microtubule function. | [1] |

| Dissociation Constant (Kd) | 10–35 nM | Estramustine-Binding Protein (EMBP) | Suggests a high-affinity binding protein that may contribute to intracellular accumulation. | [1] |

| IC50 (DU145 cells) | ~5 µM | Cell Viability | Demonstrates potent cytotoxicity in a prostate cancer cell line. | [5] |

| EC50 (Androgen Receptor Binding) | Estramustine: 3.13 µM, Estromustine: 2.61 µM | Androgen Receptor | Shows that metabolites can also interact with the androgen receptor, contributing to its anti-cancer effects. | [11] |

Signaling Pathways to Cell Death

The disruption of microtubule dynamics by estramustine triggers a cascade of signaling events culminating in apoptotic cell death. Key pathways identified include the phosphorylation of the anti-apoptotic protein Bcl-2 and the downregulation of microRNA-31 (miR-31).

Bcl-2 Phosphorylation

Phosphorylation of Bcl-2 is a known consequence of treatment with several microtubule-targeting agents. This post-translational modification inactivates the anti-apoptotic function of Bcl-2, tipping the cellular balance towards apoptosis.[2]

Downregulation of miR-31

Studies have shown that estramustine treatment leads to a decrease in the levels of miR-31 in prostate cancer cells.[12][13] As miR-31 is known to promote cell survival, its downregulation contributes to the apoptotic response induced by estramustine.

Caption: Signaling pathway of Estramustine leading to apoptosis.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, we provide detailed methodologies for key experiments.

Alkaline Elution Assay to Assess DNA Damage

This protocol is adapted from studies demonstrating the lack of DNA cross-linking by estramustine.[5]

-

Cell Culture and Treatment: Culture human prostate cancer cells (e.g., DU145) to 70-80% confluency. Treat cells with varying concentrations of estramustine (e.g., 1-10 µg/mL) and a positive control (e.g., nitrogen mustard) for 24 hours.

-

Cell Lysis: Harvest cells and resuspend in ice-cold PBS. Load the cell suspension onto a polycarbonate filter. Lyse the cells on the filter with a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.1% Sarkosyl, pH 10.0).

-

Elution: Wash the filter with a wash buffer (e.g., 0.02 M EDTA, pH 10.0). Elute the DNA with an elution buffer (e.g., tetrapropylammonium hydroxide, EDTA, pH 12.1) at a constant flow rate.

-

Fraction Collection and Analysis: Collect fractions of the eluate at regular intervals. Quantify the DNA in each fraction using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

-

Data Interpretation: Plot the fraction of DNA remaining on the filter versus the fraction number. A slower elution rate compared to the untreated control indicates the presence of DNA cross-links.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of estramustine on the assembly of purified tubulin into microtubules.

-

Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

-

Assay Setup: In a 96-well plate, add polymerization buffer, GTP, and various concentrations of estramustine or a control compound (e.g., paclitaxel or colchicine).

-

Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.

-

Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of estramustine indicates its inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of estramustine on cell cycle progression.

-

Cell Treatment: Treat prostate cancer cells with estramustine for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Caption: Workflow for investigating Estramustine's mechanism.

Conclusion

The journey of this compound from a rationally designed alkylating agent to a recognized microtubule inhibitor is a compelling example of the serendipitous nature of drug discovery and the importance of rigorous mechanistic investigation. While the initial concept of targeted chemotherapy was innovative, the true efficacy of EMP lies in its ability to disrupt the cellular cytoskeleton, leading to mitotic catastrophe and apoptosis in cancer cells. This in-depth guide provides the historical context, quantitative data, and experimental methodologies necessary for researchers to further explore the multifaceted biology of this important anti-cancer drug and to develop the next generation of therapeutics that build upon its legacy. The continued misclassification of this compound as a primary alkylating agent in some resources underscores the need for a clear and evidence-based understanding of its mechanism of action within the scientific and clinical communities.

References